molecular formula C19H28N2O3S B5570789 2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5570789
M. Wt: 364.5 g/mol
InChI Key: PSUHITFAMDYKGQ-UHFFFAOYSA-N
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Description

The compound is a part of the diazaspirodecanone family, known for its complex molecular structure and potential biological activities. Its unique chemical composition includes features that make it a subject of interest in synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of similar azaspiro[4.5]decane systems involves oxidative cyclization of olefinic precursors. Such methods highlight the versatility and challenges in synthesizing spirocyclic compounds, which often require precise control over reaction conditions to achieve the desired stereochemistry (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

Analysis of diazaspiro[4.5]decan-2-ones and related compounds offers insights into their molecular structure, including stereochemistry and electronic configuration. The structural determination is crucial for understanding the compound's reactivity and potential interactions with biological targets (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spiro compounds, including diazaspirodecanones, participate in various chemical reactions that underline their synthetic utility and potential for further functionalization. Their chemical properties are often influenced by the spirocyclic structure, leading to unique reactivity patterns (Kossakowski et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined through comprehensive analytical techniques. These properties are essential for the compound's handling, formulation, and application in further studies (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as stability, reactivity towards different reagents, and the ability to undergo specific transformations, are crucial for expanding the utility of the compound in synthetic and medicinal chemistry. These properties are often explored through targeted synthetic experiments and computational studies (Collins et al., 1994).

Scientific Research Applications

Synthesis Techniques

Research on azaspiro[4.5]decane systems, like the synthesis of 1,6-diazaspiro[4.5]decan-2-one derivatives, showcases advanced synthetic strategies for constructing spirocyclic compounds. These methods often involve oxidative cyclization of olefinic precursors or Michael addition reactions, highlighting the complexity and versatility of synthetic routes available for such molecules (Martin‐Lopez & Bermejo, 1998).

Pharmacological Potential

Spirocyclic compounds, including those related to the diazaspiro[4.5]decane framework, have been investigated for their pharmacological potential. For instance, studies have explored their activity as antihypertensive agents, demonstrating how structural modifications can influence biological activity and receptor affinity (Caroon et al., 1981). Moreover, the fungicidal properties of substituted benzylidenespiro[4.5]decan-6-ols against phytopathogenic fungi suggest a utility in agricultural applications (Popkov, Makarenko, & Nikishin, 2016).

Antiviral and Anticancer Applications

Recent research has also highlighted the potential of spirothiazolidinone derivatives in antiviral and anticancer therapies. These studies reveal the capacity of spirocyclic scaffolds to inhibit various viral strains and cancer cell lines, indicating a promising avenue for the development of new therapeutic agents (Apaydın, Loy, Stevaert, & Naesens, 2020), (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-20-8-5-6-19(18(20)22)7-9-21(13-19)12-14-10-16(24-3)17(25-4)11-15(14)23-2/h10-11H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHITFAMDYKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC(=C(C=C3OC)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,5-Dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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